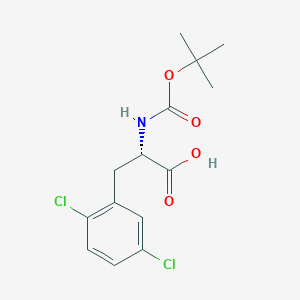
tert-butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a complex organic compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by their fused benzene and pyridine rings, making them significant in various scientific and industrial applications due to their unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with isoquinoline derivatives.
Reaction Steps: The compound can be synthesized through multiple steps involving bromination, amination, and esterification reactions.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Substitution reactions are common, where different substituents can replace the bromine or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various quinones and hydroquinones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Different halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for bioactive compounds with potential biological activities. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which are still under investigation. Its interactions with enzymes and receptors are crucial for its biological activity, and understanding these mechanisms is key to developing new applications.
Comparison with Similar Compounds
Tert-butyl 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Tert-butyl 6-(benzyloxy)-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Uniqueness: Compared to similar compounds, tert-butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate stands out due to its specific amino and bromo functional groups, which confer unique chemical reactivity and potential biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock even more uses and benefits.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
2059944-11-3 |
|---|---|
Molecular Formula |
C14H19BrN2O2 |
Molecular Weight |
327.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



